molecular formula C9H8F3NO3 B3248044 2,3,5-Trifluoro-L-tyrosine CAS No. 182756-60-1

2,3,5-Trifluoro-L-tyrosine

Cat. No.: B3248044
CAS No.: 182756-60-1
M. Wt: 235.16 g/mol
InChI Key: AUJOGVIKYBGMRE-YFKPBYRVSA-N
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Description

2,3,5-Trifluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. Fluorinated compounds often exhibit enhanced stability, bioavailability, and activity compared to their non-fluorinated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-L-tyrosine typically involves the introduction of fluorine atoms into the tyrosine molecule. One common method is the direct fluorination of L-tyrosine using electrophilic fluorinating agents. Another approach involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various derivatives with modified functional groups.

Scientific Research Applications

2,3,5-Trifluoro-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-L-tyrosine involves its interaction with specific molecular targetsFor example, fluorinated tyrosine derivatives can target enzymes like tyrosine kinases, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-L-tyrosine
  • 3,5-Difluoro-L-tyrosine
  • 2,3-Difluoro-L-tyrosine

Uniqueness

2,3,5-Trifluoro-L-tyrosine is unique due to the presence of three fluorine atoms, which can significantly enhance its chemical stability and biological activity compared to other fluorinated tyrosine derivatives. The specific positioning of the fluorine atoms can also influence the compound’s reactivity and interactions with molecular targets .

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,5-trifluoro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14/h1,5,14H,2,13H2,(H,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJOGVIKYBGMRE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1F)O)F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20775501
Record name 2,3,5-Trifluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20775501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182756-60-1
Record name 2,3,5-Trifluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20775501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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